molecular formula C9H13NO3 B13633683 ethyl (3S)-3-amino-3-(furan-3-yl)propanoate CAS No. 167834-30-2

ethyl (3S)-3-amino-3-(furan-3-yl)propanoate

Cat. No.: B13633683
CAS No.: 167834-30-2
M. Wt: 183.20 g/mol
InChI Key: GPICNQGICXGSGZ-QMMMGPOBSA-N
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Description

Ethyl (3S)-3-amino-3-(furan-3-yl)propanoate is an organic compound that features a furan ring, an amino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3S)-3-amino-3-(furan-3-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate and furfural.

    Formation of Intermediate: The initial step involves the condensation of ethyl acetoacetate with furfural to form an intermediate compound.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group.

    Esterification: Finally, the compound undergoes esterification to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-3-amino-3-(furan-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted amino and ester derivatives.

Scientific Research Applications

Ethyl (3S)-3-amino-3-(furan-3-yl)propanoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (3S)-3-amino-3-(furan-3-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(furan-2-yl)propanoate
  • Ethyl 3-amino-3-(furan-4-yl)propanoate
  • Ethyl 3-amino-3-(thiophene-3-yl)propanoate

Uniqueness

Ethyl (3S)-3-amino-3-(furan-3-yl)propanoate is unique due to the specific position of the amino group and the furan ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

167834-30-2

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

ethyl (3S)-3-amino-3-(furan-3-yl)propanoate

InChI

InChI=1S/C9H13NO3/c1-2-13-9(11)5-8(10)7-3-4-12-6-7/h3-4,6,8H,2,5,10H2,1H3/t8-/m0/s1

InChI Key

GPICNQGICXGSGZ-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C1=COC=C1)N

Canonical SMILES

CCOC(=O)CC(C1=COC=C1)N

Origin of Product

United States

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